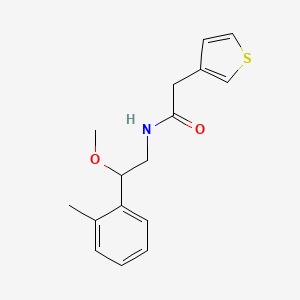

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(19-2)10-17-16(18)9-13-7-8-20-11-13/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWYWFRIIISROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of 2-(thiophen-3-yl)acetic acid with N-(2-methoxy-2-(o-tolyl)ethyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Ethyl Chain

N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide

This analog replaces the methoxy-o-tolyl group with a dimethylaminoethyl chain. The dimethylamino group enhances water solubility via protonation, whereas the methoxy-o-tolyl group in the target compound likely increases lipophilicity and steric bulk. Such differences influence pharmacokinetic properties like membrane permeability and metabolic stability .

N-(2-Ethoxyphenyl)-2-[[4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio]acetamide

This compound features a triazole-thioether linker and an ethoxyphenyl group. The thioether and triazole moieties introduce hydrogen-bonding and π-stacking capabilities, which are absent in the target compound. These groups may enhance binding to biological targets like enzymes or receptors .

Variations in the Thiophene Ring

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This substitution could modulate interactions with biological targets or catalytic sites .

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

The acetyl group on the thiophene ring introduces a ketone functionality, enabling nucleophilic reactions (e.g., Schiff base formation) that are unavailable in the target compound. Such reactivity expands its utility as a synthetic intermediate .

Heterocyclic Core Modifications

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide

This compound replaces the thiophene with a quinazolinone-thiazolidinone hybrid core. The thiazolidinone ring confers rigidity and hydrogen-bonding capacity, which may enhance binding specificity in enzyme inhibition compared to the flexible thiophene-acetamide structure .

2-[(4-Oxo-3-phenylquinazolin-2-yl)thio]-N-arylacetamides

These derivatives highlight the impact of aryl groups on the acetamide nitrogen. The target compound’s o-tolyl group may provide steric hindrance that limits off-target interactions, whereas smaller aryl groups (e.g., phenyl) could improve solubility .

Amide Bond Formation

The target compound likely employs acylation of a primary amine (e.g., 2-methoxy-2-(o-tolyl)ethylamine) with 2-(thiophen-3-yl)acetyl chloride, a method analogous to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide via acyl chloride intermediates .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene-3-acetic acid derivatives with substituted ethylamine intermediates. Critical conditions include:

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance nucleophilic substitution .

- Catalysts/Reagents : Bases like triethylamine or sodium hydride facilitate amide bond formation .

- Temperature control : Stepwise heating (e.g., reflux for 5–7 hours) ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the methoxy, o-tolyl, and thiophene groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW ~305 g/mol) .

- HPLC/GC : Assess purity (>95%) and detect by-products .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro assays : Use cell-based models (e.g., cancer cell lines) to screen for cytotoxicity or anti-inflammatory activity .

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) with IC determination .

- Dose-response curves : Establish activity thresholds (e.g., 0.1–100 µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

- Methodological Answer :

- Solvent optimization : Replace volatile solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

- Catalyst recycling : Explore immobilized catalysts (e.g., polymer-supported bases) to reduce waste .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across labs .

- Metabolic stability testing : Check for compound degradation in cell media via LC-MS .

- Structural analogs : Synthesize derivatives (e.g., replacing o-tolyl with p-tolyl) to isolate structure-activity relationships .

Q. What computational strategies can predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2 or EGFR) .

- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent .

- Free energy calculations : Calculate binding affinities (ΔG) using MM-PBSA/GBSA methods .

Q. How does the stereoelectronic environment of the methoxy group influence reactivity in derivatization reactions?

- Methodological Answer :

- DFT calculations : Analyze electron density maps (e.g., using Gaussian) to identify nucleophilic/electrophilic sites .

- Substitution reactions : Test reactivity with Grignard reagents or alkyl halides under varying pH .

- X-ray crystallography : Resolve crystal structures to correlate steric effects with reaction outcomes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C, monitoring hydrolysis via HPLC .

- Kinetic analysis : Plot degradation rates (k) to identify pH-dependent decomposition pathways .

- Protective group strategies : Introduce acid-labile groups (e.g., tert-butoxycarbonyl) to stabilize the core structure .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s in vivo pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.